3-Chloro-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
Scientific Research Applications
Structural and Spectroscopic Characterization
3-Chloro-4-(trifluoromethoxy)phenylboronic acid, along with its isomers, has been extensively characterized using various spectroscopic techniques. Studies have shown that the introduction of a trifluoromethoxy group affects the acidity of these boronic acids, depending on the substituent's position. For example, the ortho isomer was found to be the least acidic. Molecular and crystal structures were determined using single-crystal XRD, revealing hydrogen-bonded dimers as the basic structural motives. Docking studies indicated potential interactions with bacterial proteins, suggesting antibacterial applications (Adamczyk-Woźniak et al., 2021).
Catalysis and Organic Synthesis
The compound and related boronic acids have been employed as catalysts in organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its role in facilitating bond formation in peptides and other organic molecules (Wang et al., 2018).
Antibacterial Activity
Studies have evaluated the antibacterial potency of trifluoromethoxyphenylboronic acids, including this compound, against strains such as Escherichia coli and Bacillus cereus. The structural features of these compounds, influenced by the trifluoromethoxy group, contribute to their antimicrobial properties, offering potential for development into new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, and boronic acids, including this compound, play a crucial role as reactants in these reactions. Their use in cross-coupling enables the synthesis of a wide array of biaryls and polyaryls, essential for pharmaceuticals, agrochemicals, and materials science (Christian et al., 2014).
Trifluoromethylation Chemistry
The trifluoromethyl group is significant in medicinal chemistry due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. Research involving copper(III) trifluoromethyl complexes has shown the potential for arylboronic acids, including this compound, to participate in trifluoromethylation reactions. These studies provide insights into the reactivity and mechanisms of trifluoromethylation, facilitating the synthesis of trifluoromethylated aromatic compounds (Zhang & Bie, 2016).
Mechanism of Action
Target of Action
3-Chloro-4-(trifluoromethoxy)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting various biochemical pathways.
Pharmacokinetics
For instance, boronic acids are generally stable and easy to handle , which could influence their bioavailability.
Result of Action
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug discovery .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, this compound can modulate the activity of proteins involved in cell signaling, thereby affecting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity or altering their function. This compound can also interact with nucleophiles, forming covalent bonds that modify the structure and function of biomolecules. These interactions can lead to changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can also be metabolized by certain enzymes, leading to the formation of metabolites that can further interact with cellular components. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFDNECMPGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681869 | |
Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-79-0 | |
Record name | B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870822-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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